molecular formula C26H20ClF2N3O3S B2690635 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one CAS No. 1115453-01-4

2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one

Cat. No.: B2690635
CAS No.: 1115453-01-4
M. Wt: 527.97
InChI Key: IDTIEYMRONADRN-UHFFFAOYSA-N
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Description

2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20ClF2N3O3S and its molecular weight is 527.97. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF2N3O3S/c27-21-2-1-3-22(29)20(21)15-36-26-30-23-14-16(24(33)31-10-12-35-13-11-31)4-9-19(23)25(34)32(26)18-7-5-17(28)6-8-18/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTIEYMRONADRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one belongs to the quinazolinone class of heterocyclic compounds, which are recognized for their diverse biological activities. This specific compound features a complex structure that combines multiple functional groups, enhancing its potential therapeutic applications.

Structural Overview

  • Molecular Formula: C26H20ClF2N3O3S
  • Molecular Weight: 528.0 g/mol
  • Key Structural Features:
    • Quinazolinone core
    • Thioether linkage
    • Chloro and fluorine substituents on the aromatic rings
    • Morpholine carbonyl group

Anticancer Activity

Quinazolinone derivatives have shown significant anticancer properties across various studies. For instance, several derivatives exhibit cytotoxic effects against different cancer cell lines:

  • PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines were tested, revealing that certain derivatives, including those similar to our compound, demonstrated IC50 values in the low micromolar range (around 10 μM) for effective growth inhibition .

Antimicrobial Activity

The quinazolinone framework has been associated with antimicrobial properties. In studies involving various bacterial strains:

  • Compounds with similar structures have shown moderate to high activity against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine and fluorine enhances this activity by improving binding affinity to bacterial targets .

Antiviral Potential

While specific antiviral data on this compound is limited, quinazolinones have been explored for their antiviral properties:

  • Related compounds have demonstrated efficacy against viruses such as HIV and HSV, suggesting that structural modifications could lead to enhanced antiviral activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: The thioether group may facilitate interactions with enzymes involved in cancer cell proliferation.
  • Receptor Modulation: The morpholine group might enhance receptor binding, potentially affecting signaling pathways related to cell growth and survival.
  • Radical Scavenging: Some derivatives exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Research Findings and Case Studies

StudyFindings
Natesan et al. (2019)Reported moderate antibacterial activity for quinazolinone derivatives, emphasizing the role of substituents in enhancing efficacy .
PMC Article (2017)Highlighted significant cytotoxic effects of quinazolinone derivatives against various cancer cell lines, with specific compounds achieving low IC50 values .
MDPI Study (2022)Discussed the antioxidant potential of phenolic derivatives linked to quinazolinones, suggesting a mechanism for their anticancer activity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The presence of the morpholine and chloro-fluorobenzyl groups enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit proliferation .

2. Antimicrobial Properties
Quinazolinones have been explored for their antibacterial and antifungal activities. The compound's structure allows it to act against a range of pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of fluorine atoms is known to enhance lipophilicity, improving membrane permeability and biological efficacy .

3. Antiviral Potential
Emerging studies suggest that quinazolinone derivatives may possess antiviral properties. Preliminary investigations have indicated efficacy against various viral targets, making this compound a candidate for further exploration in antiviral drug development .

Synthetic Methodologies

The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one typically involves multi-step reactions:

  • Formation of the Quinazolinone Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The thiol group from the chlorobenzyl moiety is introduced via nucleophilic substitution.
  • Final Modifications : The morpholine and fluorophenyl groups are added through coupling reactions or other organic transformations.

Optimization of reaction conditions is crucial to maximize yield and purity, often employing techniques such as chromatography for purification .

Biological Studies

1. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit key enzymes in metabolic pathways critical for cancer cell survival or bacterial replication .

2. Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted the importance of various substituents on the quinazolinone scaffold in modulating biological activity. For example, modifications at the 4-position of the phenyl ring have been shown to significantly influence antimicrobial efficacy .

Case Studies

Numerous case studies have documented the effectiveness of similar quinazolinone derivatives:

  • Anticancer Studies : A study demonstrated that a related compound reduced tumor size in xenograft models by over 50% compared to controls .
  • Antimicrobial Efficacy : Research on derivatives showed MIC values significantly lower than standard antibiotics against resistant bacterial strains .
  • Antiviral Activity : In vitro studies indicated that certain derivatives inhibited viral replication by more than 70% at low concentrations .

Chemical Reactions Analysis

Hydrolysis Reactions

The morpholine-4-carbonyl group and thioether linkage are susceptible to hydrolysis under specific conditions:

  • Acidic hydrolysis : Cleavage of the morpholine carbonyl group occurs in concentrated HCl (reflux, 6–8 hours), yielding carboxylic acid derivatives.

  • Basic hydrolysis : The thioether bond undergoes cleavage in NaOH (50% aqueous ethanol, 80°C), producing sulfhydryl intermediates and substituted benzyl alcohols.

Experimental data :

ConditionReaction SiteProduct(s)Yield (%)
HCl (conc.), refluxMorpholine carbonylQuinazolinone-carboxylic acid derivative65–72
NaOH (50% EtOH)Thioether (S–CH₂–Ar)2-Mercaptoquinazolinone + benzyl alcohol58–63

Oxidation Reactions

The thioether moiety (S–CH₂–Ar) undergoes oxidation to sulfoxide or sulfone derivatives:

  • Mild oxidation (H₂O₂ in DMSO, 25°C, 12 hours): Forms sulfoxide derivatives.

  • Strong oxidation (mCPBA in CH₂Cl₂, 0°C to RT): Yields sulfone products.

Key findings :

  • Sulfone derivatives exhibit enhanced stability but reduced solubility in polar solvents.

  • Oxidation does not affect the quinazolinone core or morpholine group under these conditions.

Nucleophilic Substitution

The chloro and fluoro substituents on the benzyl and aryl groups participate in nucleophilic substitution:

  • Chloro displacement : Reacts with amines (e.g., morpholine, piperazine) in DMF at 100°C to form amine-substituted analogs .

  • Fluoro displacement : Less reactive due to strong C–F bonds, but achievable with strong nucleophiles (e.g., NaN₃ in DMSO) .

Example reaction :

Ar–Cl+HN(CH₂CH₂)₂ODMF, 100°CAr–N(CH₂CH₂)₂O+HCl\text{Ar–Cl} + \text{HN(CH₂CH₂)₂O} \xrightarrow{\text{DMF, 100°C}} \text{Ar–N(CH₂CH₂)₂O} + \text{HCl}

Yield: 70–78% .

Cross-Coupling Reactions

The quinazolinone core supports palladium-catalyzed cross-coupling:

  • Suzuki coupling : Boronic acids react at the C-6/C-7 positions in the presence of Pd(PPh₃)₄ and K₂CO₃ .

  • Buchwald-Hartwig amination : Forms N-aryl derivatives at the quinazolinone nitrogen .

Notable outcomes :

Reaction TypeReagents/ConditionsProduct Application
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°CBiaryl derivatives for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CN-Aryl analogs with improved bioactivity

Functionalization of the Quinazolinone Core

The C-2 and C-4 positions undergo electrophilic substitution:

  • Nitration : Fuming HNO₃ in H₂SO₄ introduces nitro groups at the C-6 position .

  • Halogenation : NBS or NCS in CCl₄ adds bromine/chlorine at C-5/C-7 .

Limitations :

  • The morpholine carbonyl group deactivates the ring, reducing electrophilic reactivity at adjacent positions .

Stability Under Biological Conditions

Studies on analogs reveal:

  • pH-dependent degradation : Stable at pH 5–7.4 but hydrolyzes rapidly in alkaline media (pH > 9) .

  • Metabolic oxidation : CYP450 enzymes oxidize the thioether to sulfoxide in vivo, confirmed via LC-MS studies .

Q & A

Q. How can the synthesis of this quinazolinone derivative be optimized for improved yield and purity?

  • Methodological Answer : Optimization can be achieved through microwave-assisted synthesis, which reduces reaction time and increases yield compared to conventional methods. For example, microwave irradiation improved yields of structurally similar quinazolinones from 69% (7 hours) to 81% (3 minutes) . Key parameters include solvent choice (e.g., DMF with glacial acetic acid), temperature control, and catalyst selection. Post-synthesis purification via column chromatography or recrystallization ensures purity.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, morpholine carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 505 [M⁺] for analogous compounds) and isotopic patterns (e.g., Cl/Fl splitting) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the quinazolinone core) .

Q. What strategies are recommended to improve solubility for in vitro assays?

  • Methodological Answer :
  • Use polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Introduce solubilizing groups (e.g., morpholine carbonyl) to enhance aqueous compatibility .
  • Formulate with cyclodextrins or lipid-based carriers for hydrophobic moieties .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/fluoro substituents) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with varying substituents. For example:
  • 2-Chloro-6-fluorobenzyl : Enhances target binding via hydrophobic interactions .
  • Morpholine-4-carbonyl : Improves solubility and modulates enzyme inhibition (e.g., PqsR antagonists reduce pyocyanin production) .
  • 4-Fluorophenyl : Electron-withdrawing effects stabilize π-π stacking in enzyme active sites .
    Biological testing (e.g., MIC assays, enzyme inhibition) should follow standardized protocols .

Q. What computational approaches are used to study target engagement and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., PqsR ligand-binding domain) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS/AMBER) .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB: 6YZ3) to validate docking poses .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent conditions (e.g., pH, temperature, cell lines).
  • Metabolic Stability Testing : Evaluate compound degradation (e.g., liver microsomes) to explain variability .
  • Orthogonal Assays : Confirm results using multiple methods (e.g., SPR for binding affinity, qRT-PCR for gene expression) .

Q. What is the proposed mechanism of action for antimicrobial activity?

  • Methodological Answer :
  • Enoyl-ACP Reductase Inhibition : Screen via NADH oxidation assays (IC₅₀ values <10 µM for related quinazolinones) .
  • Virulence Factor Suppression : Quantify pyocyanin/pyoverdine levels in P. aeruginosa cultures post-treatment .
  • Membrane Disruption : Use SYTOX Green uptake assays to assess membrane permeability .

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